molecular formula C13H16O4 B124226 Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate CAS No. 147373-96-4

Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate

Cat. No.: B124226
CAS No.: 147373-96-4
M. Wt: 236.26 g/mol
InChI Key: DVJMVEWPRBDHPK-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-oxobutyrate moiety, which is further substituted with a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate can be synthesized through several synthetic routes. One common method involves the esterification of 4-(3-methoxyphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the Claisen condensation of ethyl acetate with 3-methoxybenzaldehyde, followed by the subsequent hydrolysis and decarboxylation of the resulting β-keto ester. This method provides a straightforward approach to obtaining the desired ester with high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-(3-methoxyphenyl)-4-oxobutyric acid.

    Reduction: 4-(3-methoxyphenyl)-4-hydroxybutyrate.

    Substitution: 4-(3-bromophenyl)-4-oxobutyrate.

Scientific Research Applications

Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ethyl 4-(3-methoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate can be compared with other similar compounds, such as:

    Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar ester group but differs in the presence of a pyrrole ring.

    4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate: This compound shares the methoxyphenyl group but has a different ester linkage and acrylate moiety.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-17-13(15)8-7-12(14)10-5-4-6-11(9-10)16-2/h4-6,9H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJMVEWPRBDHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645565
Record name Ethyl 4-(3-methoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147373-96-4
Record name Ethyl 4-(3-methoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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